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molecular formula C7H14N2O B8706793 1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE CAS No. 740741-79-1

1-ISOPROPYL-5-METHYLPYRAZOLIDIN-3-ONE

Cat. No. B8706793
M. Wt: 142.20 g/mol
InChI Key: ROSMNIILOHBKPL-UHFFFAOYSA-N
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Patent
US07838500B2

Procedure details

(1-Methylethyl)-5-methyl-3-pyrazolidinone monohydrochloride (150 g; 0.84 mol) is treated with saturated aqueous potassium carbonate (1.2 L) and ethyl acetate (1.0 L). The mixture is filtered and the phases are separated. The organic phase is dried with anhydrous sodium sulphate, filtered and evaporated in vacuo to yield 1-(1-methylethyl)-5-methyl-3-pyrazolidinone as a solid.
Name
(1-Methylethyl)-5-methyl-3-pyrazolidinone monohydrochloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]([N:5]1[CH:9]([CH3:10])[CH2:8][C:7](=[O:11])[NH:6]1)[CH3:4].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[CH3:2][CH:3]([N:5]1[CH:9]([CH3:10])[CH2:8][C:7](=[O:11])[NH:6]1)[CH3:4] |f:0.1,2.3.4|

Inputs

Step One
Name
(1-Methylethyl)-5-methyl-3-pyrazolidinone monohydrochloride
Quantity
150 g
Type
reactant
Smiles
Cl.CC(C)N1NC(CC1C)=O
Name
Quantity
1.2 L
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)N1NC(CC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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